(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

Description

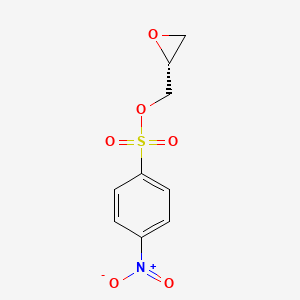

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7) is a chiral sulfonate ester with the molecular formula C₉H₈NO₆S and a molecular weight of 259.24 g/mol . Its structure consists of a glycidyl (epoxide-containing) group linked to a 4-nitrobenzenesulfonate moiety (Figure 1). The compound is enantiomerically pure, with the (R)-configuration at the epoxide chiral center.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (S)-(+)-Glycidyl-4-nitrobenzenesulfonate

The (S)-enantiomer (CAS 118712-60-0) shares the same molecular formula (C₉H₈NO₆S) and weight but exhibits opposite optical activity.

Key Differences :

- Biological Activity : Enantiomers often exhibit divergent interactions with biological targets. For example, the (S)-isomer may display higher reactivity in certain enzyme-mediated reactions .

- Synthetic Utility : The (R)-isomer is preferred in pharmaceutical intermediates due to its configuration matching natural product scaffolds .

Other Sulfonate Esters

4-Nitrophenyl 4-bromobenzenesulfonate (CAS Not Provided)

This compound replaces the glycidyl group with a bromophenyl substituent.

Structural Impact :

- The bromine atom in 4-bromobenzenesulfonate enhances electrophilicity, favoring nucleophilic aromatic substitutions, whereas the glycidyl group enables epoxide-specific reactivity .

(S)-Glycidyl Nosylate (CAS 115314-14-2)

This analog replaces the nitro group with a nosyl (2-nitrobenzenesulfonyl) group.

Functional Group Influence :

- The nosyl group’s electron-withdrawing nature increases stability under acidic conditions, making it suitable for peptide synthesis .

Non-Sulfonate Nitro Compounds

4-Hydroxy-β-nitrostyrene (CAS 3179-08-6)

This compound features a nitrovinylphenol structure instead of a sulfonate ester.

| Property | This compound | 4-Hydroxy-β-nitrostyrene |

|---|---|---|

| Molecular Formula | C₉H₈NO₆S | C₈H₇NO₃ |

| Reactivity | Epoxide ring-opening | Michael addition acceptor |

| Applications | Polymer crosslinking | Organic electronics |

Contrast :

- The absence of a sulfonate group reduces water solubility, while the conjugated nitrovinyl system enables charge transport in electronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.